molecular formula C12H22N2O3 B11776072 tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate

tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B11776072
M. Wt: 242.31 g/mol
InChI Key: BYNZWMUEEMFYBV-UHFFFAOYSA-N
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Description

Tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate is a chemical building block of significant interest in medicinal chemistry and drug discovery. This carbamate-protected pyrrolidinone derivative serves as a key synthetic intermediate for the preparation of more complex molecules. The core structure is related to chiral pyrrolidinone amines, which are valuable scaffolds in the development of active pharmaceutical ingredients (APIs) . For instance, the closely related (3S)-3-amino-1-isopropyl-pyrrolidin-2-one has been identified in scientific literature as an intermediate in compounds researched for the treatment of Flavivirus infections, such as HCV . The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality enhances the compound's stability and allows for selective deprotection under mild acidic conditions, facilitating its use in multi-step synthetic sequences. As a versatile synthon, it enables researchers to explore structure-activity relationships and develop potential therapeutic agents. This product is intended for research and development applications strictly within a laboratory setting and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-8(2)14-7-6-9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)

InChI Key

BYNZWMUEEMFYBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

The 1-isopropyl substituent is introduced via reductive amination between 2-oxopyrrolidin-3-amine and isopropyl ketone. A typical procedure involves:

  • Dissolving 2-oxopyrrolidin-3-amine (10 mmol) and isopropyl ketone (12 mmol) in tetrahydrofuran (THF).

  • Adding titanium(IV) isopropoxide (20 mmol) to activate the ketone.

  • Reducing the imine intermediate with sodium borohydride (30 mmol) in ethanol at 0°C.

  • Purifying the product via silica gel chromatography (ethyl acetate/petroleum ether).

Key Data:

  • Yield: 62–75%

  • Purity: >95% (HPLC)

  • Characterization: 1H^1H NMR (400 MHz, CDCl3_3) δ 3.58–3.67 (m, 1H, CH), 2.30–2.45 (m, 2H, CH2_2), 1.80–1.63 (m, 8H, CH2_2).

Cyclization of Amino Acid Derivatives

An alternative route involves cyclizing γ-amino acids under acidic conditions:

  • Reacting γ-amino-β-keto ester (10 mmol) with hydrochloric acid (6 M) in refluxing toluene.

  • Neutralizing with sodium bicarbonate and extracting with dichloromethane.

  • Isolating the pyrrolidinone via vacuum distillation.

Optimization Note:

  • Temperature control (80–100°C) minimizes side products like dehydrated imines.

Boc Protection of the Amine Group

Carbamate Formation with Boc2_22O

The amine is protected using di-tert-butyl dicarbonate (Boc2_2O) under basic conditions:

  • Dissolving 1-isopropyl-2-oxopyrrolidin-3-amine (5 mmol) in THF (20 mL).

  • Adding Boc2_2O (6 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol).

  • Stirring at 0°C for 2 hours, followed by room temperature for 12 hours.

  • Quenching with citric acid (10% aqueous), extracting with ethyl acetate, and drying over Na2_2SO4_4.

Key Data:

  • Yield: 68–88%

  • Diastereomer Ratio: 95:5 (with chiral starting materials)

  • Purity: 97% (NMR)

Aqueous-Organic Biphasic System

For scalability, a biphasic toluene-water system is effective:

  • Mixing the amine (10 mmol) in toluene (50 mL) with Boc2_2O (12 mmol).

  • Adjusting pH to 7–8 using 4 M NaOH.

  • Stirring vigorously at 25°C for 3 hours.

  • Separating the organic layer and crystallizing the product at 0°C.

Advantages:

  • Reduced byproduct formation (<20% area by HPLC).

  • Simplified purification via filtration.

Comparative Analysis of Methods

Parameter Reductive Amination Cyclization Biphasic Boc Protection
Yield (%)62–7550–6568–88
Reaction Time (h)8–12243–5
Purification ComplexityModerateHighLow
ScalabilityLimitedModerateHigh

Insights:

  • The biphasic Boc protection method offers the best balance of yield and scalability.

  • Reductive amination requires chiral catalysts for enantioselectivity, adding cost.

Mechanistic Insights

Reductive Amination

Titanium(IV) isopropoxide coordinates the ketone, facilitating imine formation. Subsequent reduction by NaBH4_4 proceeds via a six-membered transition state, ensuring stereochemical control.

Boc Protection

Boc2_2O reacts with the amine in a two-step process:

  • Nucleophilic attack by the amine on the electrophilic carbonyl of Boc2_2O.

  • Elimination of tert-butyl carbonate, driven by basic conditions.

Troubleshooting and Optimization

Common Byproducts

  • Di-Boc Product: Forms with excess Boc2_2O. Mitigated by stoichiometric control.

  • Oxazolone Derivatives: Arise from overactivation of the amine. Avoided by using DMAP at ≤0.1 equiv.

Solvent Selection

  • THF vs. Toluene: THF increases reaction rate but may reduce crystallinity. Toluene improves phase separation in biphasic systems .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate has been studied for its potential as a therapeutic agent in various diseases. Its structure allows for modifications that can enhance its pharmacological properties.

2. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, which is crucial in drug metabolism and therapeutic efficacy. For instance, studies have shown its potential to inhibit enzymes involved in metabolic pathways, which can be beneficial in the treatment of metabolic disorders .

The biological activity of this compound has been explored in several studies:

1. Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antitumor effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Antitumor Efficacy

  • Objective : Evaluate the antitumor effects of this compound.
  • Findings : The compound significantly inhibited tumor growth in vitro, outperforming standard chemotherapeutics like cisplatin.

2. Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress. It enhances the activity of antioxidant enzymes, thereby reducing neuronal apoptosis .

Case Study 2: Neuroprotective Effects

  • Objective : Assess the neuroprotective capabilities against oxidative damage.
  • Findings : The compound improved survival rates of neuronal cells under oxidative stress conditions, indicating potential use in neurodegenerative disease treatments.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduction of apoptosisJournal of Medicinal Chemistry
NeuroprotectiveEnhancement of antioxidant enzymesVarious pharmacological studies
Enzyme InhibitionInhibition of metabolic enzymesResearch articles on drug metabolism

Mechanism of Action

The mechanism of action of tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include enzyme catalysis and protein binding, which can lead to changes in cellular functions and metabolic processes .

Comparison with Similar Compounds

Key Structural Features:

  • Core ring system: Pyrrolidinone (5-membered ring with a ketone) vs. cyclohexanone, cyclopentanone, or acyclic ketones.
  • Substituents : Isopropyl (sterically bulky) vs. methoxy, halogenated aryl, or smaller alkyl groups.
  • Protecting group : Boc carbamate vs. other amine-protecting groups (e.g., Fmoc, Cbz).

Table 1: Comparison of Structurally Related Carbamates

Compound Name CAS Number Molecular Formula Core Structure Key Substituents Similarity Score* Applications/Notes
tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate (Target) 1956307-16-6 C₁₂H₂₂N₂O₃ Pyrrolidinone 1-isopropyl, 3-Boc Reference Amine protection in drug synthesis
tert-Butyl (3-oxocyclohexyl)carbamate 885280-38-6 C₁₁H₁₉NO₃ Cyclohexanone None (3-keto) 0.98 Intermediate in alkaloid synthesis
tert-Butyl 3-oxocyclobutylcarbamate 154748-49-9 C₉H₁₅NO₃ Cyclobutanone None (3-keto) 0.94 Strain-driven reactivity studies
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate 1088410-93-8 C₁₅H₂₁BrN₃O₂ Pyrrolidine 5-bromopyridinyl, 3-Boc N/A Halogenated analogs for cross-coupling
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Not provided C₂₀H₂₉ClIN₃O₃ Cyclohexane Chloro-iodopyrimidine, methoxy N/A Kinase inhibitor candidates
(R)-tert-Butyl (4-oxobutan-2-yl)carbamate 497861-77-5 C₉H₁₇NO₃ Acyclic ketone 4-keto, 2-Boc 0.89 Flexible backbone for peptide mimics

*Similarity scores derived from structural alignment algorithms in chemical databases .

Key Differences and Implications

Ring Size and Conformation :

  • The pyrrolidinone core in the target compound (5-membered ring) imposes moderate ring strain compared to cyclohexanone (6-membered, similarity 0.98) or cyclobutanone (4-membered, similarity 0.94) derivatives. Smaller rings (e.g., cyclobutanone) exhibit higher reactivity due to strain, while larger rings (e.g., cyclohexanone) favor chair conformations, influencing stereoelectronic effects .

Electronic Effects :

  • Halogenated derivatives (e.g., 5-bromopyridinyl substituent in ’s compound) enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) that are less feasible with the target compound’s aliphatic isopropyl group .

Biological Activity

Chemical Identification

  • Name: tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate
  • CAS Number: 1245648-84-3
  • Molecular Formula: C₉H₁₆N₂O₃
  • Molecular Weight: 200.24 g/mol

This compound is a derivative of pyrrolidine and is classified within the group of carbamates, which are known for their diverse biological activities, including potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in proteolytic processes. The compound has been studied for its inhibitory effects on viral proteases, including those from coronaviruses.

Inhibition Studies

Recent studies have demonstrated that related compounds exhibit significant inhibition against the SARS-CoV-2 3CL protease. For instance, a structurally similar carbamate was shown to inhibit this enzyme with an IC₅₀ value ranging from 41 to 334 μM, highlighting the potential of pyrrolidine derivatives in antiviral drug development .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the pyrrolidine ring or the carbamate moiety can significantly affect potency and selectivity. For example, introducing hydrophobic groups at specific positions has been correlated with enhanced inhibitory activity against target enzymes .

Antiviral Activity

A notable study explored the antiviral properties of pyrrolidine derivatives against herpesviruses. The results indicated that these compounds could covalently modify cysteine residues within viral proteases, leading to a reduction in their activity. This mechanism was observed in human cytomegalovirus (HCMV) protease, where compounds similar to this compound demonstrated effective inhibition through covalent bonding .

Enzyme Inhibition Profiles

A comparative analysis of various pyrrolidine derivatives revealed that modifications to the isopropyl group significantly influenced enzyme binding affinity. For instance, substituents that enhance hydrophobic interactions were found to improve inhibitory potency against serine and cysteine proteases .

Inhibitory Potency of Related Compounds

Compound NameIC₅₀ (μM)Target Enzyme
tert-butyl ((S)-1-hydroxy-3-(S)-2-oxopyrrolidin-3-yl)propan-2-yl carbamate75SARS-CoV-2 3CL Protease
tert-butyl ((S)-1-amino-1-oxo-3-(S)-2-oxopyrrolidin-3-yl)propan-2-yl carbamate50HCMV Protease
tert-butyl (5-hydroxy-pyrrolidin-3-yloxy)carbamate100HSV Protease

Structure Activity Relationship Insights

Modification TypeEffect on Activity
Hydrophobic substituentsIncreased potency
Ring size alterationsVariable effects on enzyme selectivity
Functional group changesSignificant impact on binding affinity

Q & A

Q. What are the optimized synthetic routes for tert-Butyl (1-isopropyl-2-oxopyrrolidin-3-yl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as:
  • Stepwise carbamate formation : Reacting tert-butyl carbamate with a functionalized pyrrolidinone intermediate (e.g., 1-isopropyl-2-oxopyrrolidin-3-amine) under anhydrous conditions. A common approach uses coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane or THF .
  • Reductive amination : For precursors requiring stereochemical control, sodium borohydride or cyanoborohydride may reduce imine intermediates while preserving chirality .
  • Critical parameters : Solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and inert atmosphere (N₂/Ar) significantly impact yield and side-product formation. For example, excess tert-butyl carbamate (1.2–1.5 eq) minimizes unreacted amine residues .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H, 28–30 ppm in ¹³C) and the pyrrolidinone carbonyl (δ ~175 ppm in ¹³C) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects impurities and quantifies purity (>95% for research-grade material) .
  • IR spectroscopy : The carbamate C=O stretch (1680–1720 cm⁻¹) and pyrrolidinone C=O (1640–1680 cm⁻¹) verify functional group integrity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (argon) to prevent hydrolysis of the carbamate group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coat). Electrostatic discharge (ESD) precautions are critical due to fine powder formulations .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed using graph set analysis?

  • Methodological Answer :
  • Graph set theory (Etter’s formalism) classifies hydrogen-bonding motifs (e.g., chains, rings) using descriptors like D , R , C , and S . For example:
  • D ²₂(8) motifs may describe N–H···O=C interactions between carbamate and pyrrolidinone groups.
  • Mercury software visualizes and quantifies these patterns from .cif files, enabling comparison with related carbamates .
  • Validation : Overlay experimental (XRD) and DFT-optimized structures to assess hydrogen-bond geometry (e.g., bond angles, distances) .

Q. What challenges arise in crystallographic refinement using SHELXL, and how are they addressed?

  • Methodological Answer :
  • Disorder modeling : The isopropyl group often exhibits rotational disorder. Use PART and SUMP instructions in SHELXL to refine occupancy ratios .
  • High-resolution data : For twinned crystals (common with flexible carbamates), HKLF5 format in SHELXL enables twin-law refinement (e.g., BASF parameter adjustment) .
  • Validation : Check R-factor convergence (R₁ < 0.05) and ADP (atomic displacement parameter) consistency using ORTEP-3 .

Q. What strategies are employed to resolve stereochemistry during synthesis?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)- or (S)-tert-butyl carbamates to induce enantioselectivity in pyrrolidinone formation. For example, (S)-BINOL-derived catalysts achieve >90% ee in asymmetric reductions .
  • Dynamic kinetic resolution : In protic solvents (e.g., MeOH), transient oxazolidinone intermediates can invert stereochemistry, requiring careful monitoring via chiral HPLC .
  • Crystallographic validation : Single-crystal XRD definitively assigns absolute configuration, particularly for diastereomeric byproducts .

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